Diethyl-thiocarbamic acid quinolin-8-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE: is an organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE typically involves the reaction of quinoline-8-thiol with N,N-diethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine: Medicinally, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE may be explored for similar therapeutic applications .
Industry: Industrially, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethylformamide: Used as a solvent and in the synthesis of metal-organic frameworks.
Quinoline: A parent compound with broad applications in medicinal chemistry.
Uniqueness: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE is unique due to the presence of both the diethylformamide and quinoline moieties. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H16N2OS |
---|---|
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
S-quinolin-8-yl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C14H16N2OS/c1-3-16(4-2)14(17)18-12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
FVKDPEMETBULSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)SC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.